molecular formula C10H18N2O3 B2947664 N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide CAS No. 344276-21-7

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide

Cat. No.: B2947664
CAS No.: 344276-21-7
M. Wt: 214.265
InChI Key: RIMPSUCTPIGSBA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is a chemical compound with the molecular formula C10H18N2O3 It is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide typically involves the reaction of cyclohexylamine with glycidol, followed by cyclization with carbon dioxide. The reaction conditions often require a catalyst, such as a metal complex, to facilitate the formation of the oxazolidine ring. The process can be summarized as follows:

  • Cyclohexylamine reacts with glycidol to form an intermediate.
  • The intermediate undergoes cyclization in the presence of carbon dioxide and a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazolidine ring can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-4-oxo-1,2-oxazolidine-2-carboxamide.

    Reduction: Formation of N-cyclohexyl-4-amino-1,2-oxazolidine-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: A class of compounds with similar structures but different functional groups.

    Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine.

    Hydroxycarboxamides: Compounds with a hydroxy group and a carboxamide group.

Uniqueness

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is unique due to its combination of a cyclohexyl group, a hydroxy group, and an oxazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMPSUCTPIGSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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